Cas no 10159-02-1 (4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline)

4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a specialized organic compound featuring a chloro-substituted aniline core linked to a tetrahydroisoquinoline moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of both aromatic and heterocyclic components enhances its versatility as an intermediate for constructing complex molecules. Its well-defined chemical properties facilitate controlled modifications, making it valuable for medicinal chemistry research, particularly in the development of bioactive compounds. The compound’s stability under standard conditions ensures reliable handling and storage. Its synthetic accessibility further supports scalable applications in industrial and academic settings.
4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline structure
10159-02-1 structure
Product name:4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
CAS No:10159-02-1
MF:C15H15ClN2
MW:258.746002435684
CID:1093142
PubChem ID:16084332

4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
    • Benzenamine, 4-chloro-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-
    • 10159-02-1
    • Inchi: InChI=1S/C15H15ClN2/c16-11-5-6-14(17)13(9-11)15-12-4-2-1-3-10(12)7-8-18-15/h1-6,9,15,18H,7-8,17H2
    • InChI Key: BZMLGOYHWVTNMK-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)CCNC2C3=C(C=CC(=C3)Cl)N

Computed Properties

  • Exact Mass: 258.0923762g/mol
  • Monoisotopic Mass: 258.0923762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38Ų

4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A189004312-1g
4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
10159-02-1 95%
1g
$590.76 2023-09-04
Chemenu
CM145046-1g
4-chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
10159-02-1 95%
1g
$635 2021-08-05
Chemenu
CM145046-1g
4-chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
10159-02-1 95%
1g
$635 2023-02-19

Additional information on 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

Professional Introduction to 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline (CAS No. 10159-02-1)

4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline, a compound with the chemical identifier CAS No. 10159-02-1, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural framework of 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline incorporates a chlorinated aniline moiety linked to a tetrahydroisoquinoline scaffold. This unique arrangement imparts distinct pharmacological properties that make it a valuable candidate for further research and development. The presence of the chloro group enhances the electrophilicity of the molecule, facilitating various chemical modifications and interactions with biological targets.

In recent years, tetrahydroisoquinoline derivatives have been extensively studied for their role in modulating neurological and cardiovascular functions. The compound 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline has shown promise in preclinical studies as a potential therapeutic agent for conditions such as depression and neurodegenerative disorders. Its ability to interact with serotonin and dopamine receptors suggests its utility in targeting central nervous system (CNS) pathways.

One of the most compelling aspects of this compound is its structural similarity to natural alkaloids found in certain plants. These alkaloids have long been recognized for their pharmacological effects on human health. By synthesizing derivatives like 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline, researchers aim to harness these natural properties while enhancing bioavailability and efficacy through chemical modifications.

The synthesis of 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have played a crucial role in achieving the desired molecular structure.

Recent advancements in computational chemistry have further accelerated the development of this compound. Molecular modeling studies have been instrumental in predicting the binding affinity of 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline to its target receptors. These simulations provide valuable insights into the compound's mechanism of action and guide the design of more effective derivatives.

In clinical research settings, 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline has been evaluated in both in vitro and in vivo models. Initial findings suggest that it exhibits potent activity against certain enzymes and receptors implicated in neurological disorders. The compound's ability to modulate these pathways makes it a promising candidate for further clinical investigation.

The pharmacokinetic profile of 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is another critical aspect that has been thoroughly examined. Studies indicate that it exhibits moderate solubility in water and lipids, suggesting potential for oral administration. Additionally, its metabolic stability has been assessed to ensure prolonged activity within the biological system.

The safety profile of this compound is also a focal point of research. Preclinical toxicology studies have been conducted to evaluate its potential side effects and toxicity levels. These assessments are essential for determining safe dosage ranges and minimizing risks associated with therapeutic use.

The integration of machine learning algorithms into drug discovery processes has significantly enhanced the development pipeline for compounds like 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. By leveraging large datasets and predictive models, researchers can identify promising candidates more efficiently. This approach has led to faster turnaround times and increased success rates in drug development programs.

The future prospects for 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline are bright given its multifaceted potential applications. Ongoing research aims to explore its efficacy in treating not only neurological disorders but also other conditions such as cancer and inflammatory diseases. The versatility of this compound makes it a cornerstone in modern medicinal chemistry.

In conclusion,4-Chloro - 2 - ( 1 , 2 , 3 , 4 - tetrahydroisoquinolin - 1 - yl ) aniline represents a significant contribution to the pharmaceutical industry。 Its unique structure, combined with promising biological activities, positions it as a key player in future therapeutic developments。 As research continues, we can expect further breakthroughs that will solidify its role as a vital component in medical treatments worldwide。

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